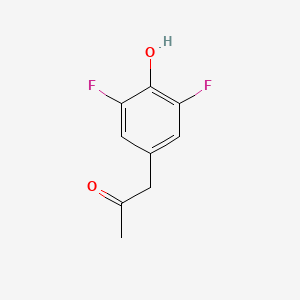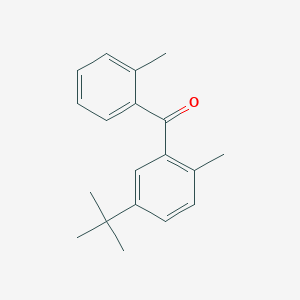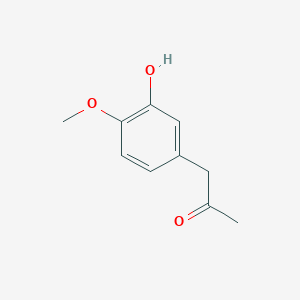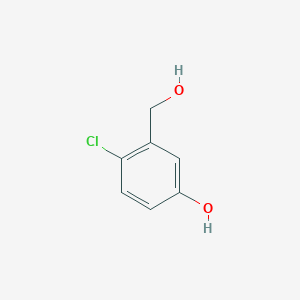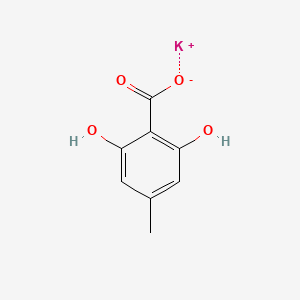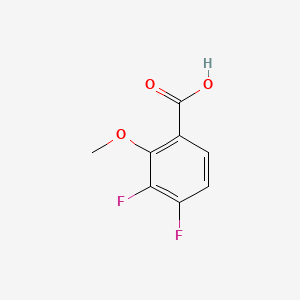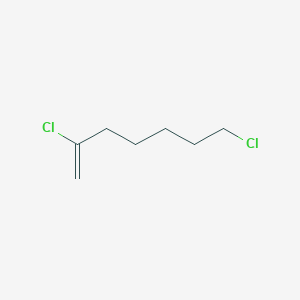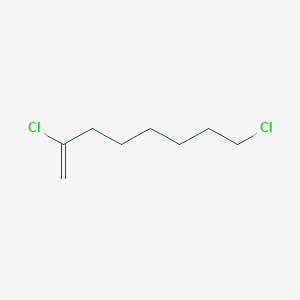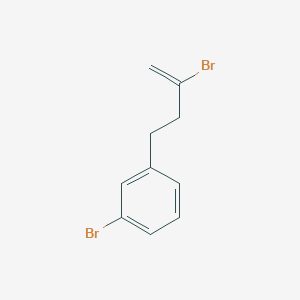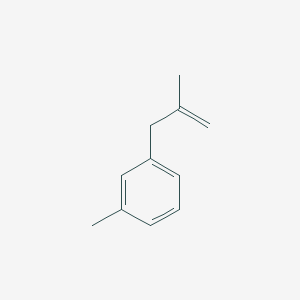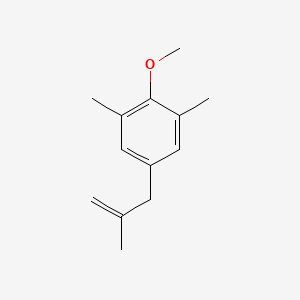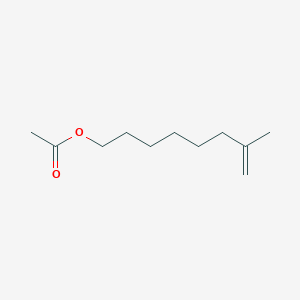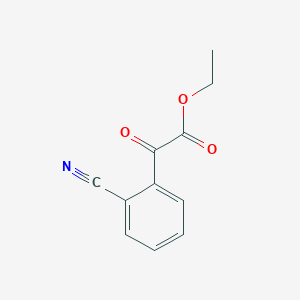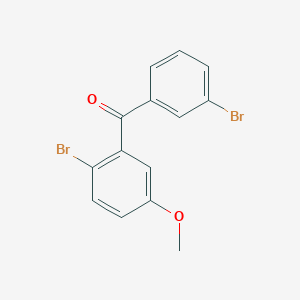
2,3'-Dibromo-5-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Marine Applications
Bromophenols, closely related to 2,3'-Dibromo-5-methoxybenzophenone, have been extensively researched for their antioxidant properties and potential applications in marine biology. A study on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds showed potent free radical scavenging activity against DPPH and ABTS radicals, suggesting that Rhodomela confervoides could be an excellent source of natural antioxidants. This finding indicates the potential of these bromophenols in preventing oxidative deterioration of food and possibly in pharmaceutical applications (Li et al., 2011). Moreover, a different set of bromophenol derivatives isolated from the same red alga displayed antibacterial activity against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibition
Research on bromophenol derivatives has also revealed their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Novel bromophenol derivatives have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited competitive inhibition and showed strong inhibitory activity against hCA I, indicating their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).
Environmental Monitoring and Impact
Studies on 2,3'-Dibromo-5-methoxybenzophenone and related compounds have also focused on their environmental presence, monitoring, and potential impact. A study detailing a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples highlighted the widespread presence of these compounds, including 2,3'-Dibromo-5-methoxybenzophenone, in aquatic environments. This research underlines the importance of monitoring these compounds due to their potential environmental impact and the need for efficient water treatment processes to remove them (Negreira et al., 2009).
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQSXZCMATXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641441 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dibromo-5-methoxybenzophenone | |
CAS RN |
746651-87-6 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

